1-(6-Methoxypyridin-3-YL)ethanamine

Medicinal Chemistry Stereochemistry P2X3 Antagonists

1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) is a racemic mixture of a chiral primary amine featuring a 6-methoxypyridine core. It serves as a versatile scaffold and building block in medicinal chemistry for the synthesis of complex molecules and drug candidates, as highlighted in multiple patents and vendor catalogs.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 579515-25-6
Cat. No. B2710050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-3-YL)ethanamine
CAS579515-25-6
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)OC)N
InChIInChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3
InChIKeyQZCQDZMQHCBXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6): A Key Pyridine Building Block for Chiral Resolution and Lead Optimization


1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) is a racemic mixture of a chiral primary amine featuring a 6-methoxypyridine core. It serves as a versatile scaffold and building block in medicinal chemistry for the synthesis of complex molecules and drug candidates, as highlighted in multiple patents and vendor catalogs [1][2]. The compound is characterized by its molecular formula C8H12N2O and a molecular weight of 152.19 g/mol, with an XLogP3 of 0.4 indicating balanced hydrophilicity/lipophilicity for lead optimization . The presence of a chiral center at the alpha-carbon distinguishes it from achiral analogs and necessitates its use when stereochemistry is a critical design element.

The Risk of Using Achiral or Positional Isomers of 1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6)


Procuring 1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) over its close analogs is not a trivial substitution. The presence of a chiral center distinguishes it from achiral 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1), where the latter has an ethylene linker and no chiral center, fundamentally altering molecular geometry and target interactions . Furthermore, the racemic nature of this specific CAS (579515-25-6) makes it the necessary starting point for chiral resolution to obtain enantiopure (S)- or (R)-1-(6-methoxypyridin-3-yl)ethanamine for studies where stereochemistry dictates biological activity, as documented in patent literature for P2X3 inhibitors [1][2]. Finally, regioisomers like 1-(6-methoxy-2-methyl-3-pyridinyl)methanamine (CAS 1143521-89-4) introduce additional substituents (a 2-methyl group) and a different amine linker (methanamine), which can drastically alter pharmacokinetic properties, enzyme binding, and synthetic utility . Substitution with any of these analogs without validation can lead to failed reactions, off-target effects, or irreproducible biological data, making the specific procurement of CAS 579515-25-6 critical for certain synthetic and pharmacological workflows.

Quantifiable Differentiation of 1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) from Its Closest Analogs


Chiral Center Enables Stereospecific Biological Activity vs. Achiral Ethylene Analog

The racemic mixture 1-(6-methoxypyridin-3-yl)ethanamine (target compound) contains a chiral center that is absent in the achiral analog 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1). This chiral center is a critical structural determinant for binding to certain biological targets. For instance, patent WO-2020239951-A1 details P2X3 inhibitors synthesized using an enantiopure (S)-1-(6-methoxypyridin-3-yl)ethanamine derivative, with a representative compound showing an EC50 of 80 nM against recombinant rat P2X3 receptors in Xenopus oocytes [1][2]. While the target racemic mixture is the precursor, its resolution to the active enantiomer is essential for this activity profile; the achiral analog (2-(6-methoxypyridin-3-yl)ethanamine) cannot achieve this stereospecific interaction due to its lack of chirality .

Medicinal Chemistry Stereochemistry P2X3 Antagonists Pain Management

Physical Property Profile (XLogP3) Suggests Improved Drug-Likeness Over Methyl-Substituted Analog

The target compound, 1-(6-methoxypyridin-3-yl)ethanamine, exhibits a calculated XLogP3 of 0.4, which is significantly lower (more hydrophilic) than the 1.55 LogP predicted for its methyl-substituted analog, 1-(6-methoxy-2-methyl-3-pyridinyl)methanamine (CAS 1143521-89-4) [1]. This difference in lipophilicity is a key differentiator for lead optimization, as a lower LogP value for the target compound suggests potentially better aqueous solubility and a more favorable profile for oral bioavailability, in accordance with Lipinski's Rule of Five [2].

Medicinal Chemistry Pharmacokinetics Physicochemical Properties Lead Optimization

Availability and Price Point Differentiate it from Enantiopure Analogs

The racemic target compound, 1-(6-methoxypyridin-3-yl)ethanamine (CAS 579515-25-6), is available from multiple suppliers at a significantly lower cost compared to its enantiopure counterparts. For example, the racemic mixture is priced at 5,166 RMB (approx. $720 USD) per gram, while the (S)-enantiomer hydrochloride (CAS 1391355-13-7) is offered at $79.90 for 10 mg, which translates to a cost per gram that is orders of magnitude higher . This price disparity reflects the additional manufacturing steps required for chiral separation or asymmetric synthesis of the single enantiomer.

Chemical Procurement Research Economics Chiral Pool Synthetic Chemistry

Topological Polar Surface Area (TPSA) Suggests Favorable CNS Penetration vs. Salt Forms

The target free base, 1-(6-methoxypyridin-3-yl)ethanamine, has a calculated Topological Polar Surface Area (TPSA) of 48.1 Ų . This value is within the generally accepted range (< 90 Ų) for favorable passive permeation across the blood-brain barrier (BBB) [1]. In contrast, its hydrochloride salt forms (e.g., CAS 1391355-13-7) would have a higher effective polar surface area due to the ionic nature of the salt, which can reduce passive BBB penetration without active transport [2]. While the free base is the preferred form for CNS penetration studies, it is the hydrochloride salt that is commonly procured for its enhanced aqueous solubility and stability in biological assays, illustrating a crucial trade-off [3].

Neuroscience CNS Drug Discovery Blood-Brain Barrier Pharmacokinetics

Optimal Procurement and Use Cases for 1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6)


Stereospecific Lead Optimization in Pain Management (P2X3 Antagonists)

Procure the racemic 1-(6-methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) as the starting material for chiral resolution to access the (S)-enantiomer, a key intermediate for synthesizing potent P2X3 receptor antagonists. As detailed in patent WO-2020239951-A1, this compound class has demonstrated nanomolar activity (EC50 = 80 nM) against P2X3 receptors, a validated target for chronic pain [1][2]. The achiral analog 2-(6-methoxypyridin-3-yl)ethanamine (CAS 154403-89-1) cannot substitute here due to the lack of a chiral center, which is essential for receptor binding . This makes CAS 579515-25-6 a necessary procurement for any lab working on this specific pain target.

Early-Stage Library Synthesis and Method Development

Utilize the racemic mixture (CAS 579515-25-6) for large-scale, early-stage medicinal chemistry campaigns where stereochemistry is not yet defined or will be lost in subsequent synthetic steps. The significantly lower cost per gram of the racemic compound, compared to its enantiopure counterparts (e.g., >10x cheaper than the (S)-enantiomer hydrochloride) [1], provides a clear economic advantage for generating diverse compound libraries. Researchers can explore structure-activity relationships (SAR) broadly before investing in expensive chiral separations or asymmetric syntheses, thereby conserving research budgets.

CNS Drug Discovery Programs Leveraging Favorable Physicochemical Properties

Prioritize 1-(6-methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) as a scaffold for CNS-penetrant drug candidates due to its favorable XLogP3 of 0.4 and TPSA of 48.1 Ų [1][2]. These physicochemical properties, which differ significantly from more lipophilic analogs like 1-(6-methoxy-2-methyl-3-pyridinyl)methanamine (LogP 1.55), align with established guidelines for blood-brain barrier (BBB) penetration . The free base form of this compound is thus a strategically superior choice over its salt forms and certain close analogs when designing molecules intended to act on central nervous system targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methoxypyridin-3-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.